molecular formula C13H10Cl2N4S2 B4572930 5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

Cat. No.: B4572930
M. Wt: 357.3 g/mol
InChI Key: VUIIHCNJBGUMEI-UHFFFAOYSA-N
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Description

5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is a complex organic compound that features a unique structure combining dichloroaniline and thiazole moieties

Scientific Research Applications

5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies.

    Industry: It can be used in the production of dyes, pigments, and other materials due to its chemical stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine typically involves multiple steps. One common approach starts with the preparation of 2,4-dichloroaniline, which is then reacted with thioamide derivatives under controlled conditions to form the thiazole ring . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH. The use of continuous flow reactors can enhance efficiency and scalability. Additionally, purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets. The dichloroaniline moiety can bind to enzymes or receptors, altering their activity. The thiazole rings may facilitate binding through π-π interactions or hydrogen bonding . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine is unique due to its combination of dichloroaniline and thiazole moieties, which confer distinct chemical and biological properties. This combination allows for versatile applications and interactions that are not possible with simpler analogs.

Properties

IUPAC Name

5-[2-(2,4-dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N4S2/c1-6-11(21-12(16)17-6)10-5-20-13(19-10)18-9-3-2-7(14)4-8(9)15/h2-5H,1H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUIIHCNJBGUMEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 2
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 3
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 4
Reactant of Route 4
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 5
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Reactant of Route 6
5-[2-(2,4-Dichloroanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine

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